N-Acetil-S-(2-hidroxietil-d4)-L-cisteína Sal de Diciclohexilamina

Descripción general

Descripción

An isotopically labeled metabolite of halopropanes; also the metabolite of 2 glycosylnitrosoureas

Aplicaciones Científicas De Investigación

Identificación química y detección

El compuesto N-Acetil-S-(2-hidroxietil-d4)-L-cisteína Sal de Diciclohexilamina se utiliza como metabolito marcado de óxido de etileno. Esta aplicación es crucial en la investigación química para fines de identificación. Los compuestos de moléculas pequeñas marcados con isótopos estables, como este, sirven como referencias químicas que ayudan en la detección cualitativa y cuantitativa de sustancias .

Estudios de solventes de RMN

Otra aplicación significativa de este compuesto es en el campo de la espectroscopia de resonancia magnética nuclear (RMN). Se puede utilizar como solvente para estudiar la estructura, el mecanismo de reacción y la cinética de reacción de los compuestos .

Actividad Biológica

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine dicyclohexylamine salt (CAS Number: 1331894-57-5) is a stable isotopically labeled derivative of cysteine, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H23N·C7H13NO4S

- Molecular Weight : 392.59 g/mol

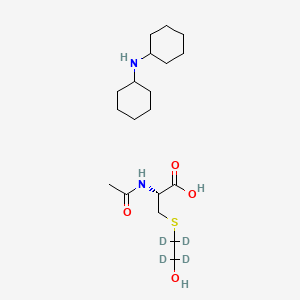

- Structure : The compound features a dicyclohexylamine salt form, contributing to its solubility and stability in biological systems.

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine acts primarily through its role as a precursor in the synthesis of glutathione, a critical antioxidant in cellular defense mechanisms. It is involved in the detoxification processes of electrophilic compounds and the modulation of oxidative stress.

Key Mechanisms:

- Antioxidant Activity : By increasing glutathione levels, this compound helps mitigate oxidative damage in cells.

- Detoxification : It facilitates the conjugation and excretion of harmful metabolites through mercapturic acid pathways.

- Cell Signaling Modulation : It may influence various signaling pathways related to inflammation and cell survival.

Biological Activities

-

Antioxidant Properties :

- Enhances cellular antioxidant capacity by increasing glutathione synthesis.

- Protects cells from oxidative stress induced by environmental toxins.

-

Detoxification :

- Serves as a urinary metabolite for various xenobiotic chemicals, indicating its role in detoxifying harmful substances.

- Promotes the excretion of reactive metabolites through mercapturic acid pathways, which is crucial for reducing genotoxicity.

-

Potential Therapeutic Applications :

- Investigated for use in conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases and cancer.

- May have applications in drug development, particularly in enhancing the efficacy of chemotherapeutic agents by reducing their toxicity.

Case Studies and Experimental Data

-

Study on Urinary Metabolites :

A study published in PubMed reported that N-acetyl-S-(2-hydroxyethyl)-L-cysteine is a common urinary end product linked to the metabolism of various chemicals with electrophilic properties. This study highlighted its potential as a biomarker for exposure assessment in toxicological studies . -

Toxicological Assessment :

Toxicological evaluations indicate that while N-acetyl-S-(2-hydroxyethyl-d4)-L-cysteine has not been fully characterized for all potential health effects, preliminary studies suggest it may cause mild irritation upon exposure but lacks significant toxicity when used appropriately . -

Analytical Applications :

Research demonstrated the utility of this compound in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying mercapturic acids in urine, showcasing its importance in biomonitoring studies related to environmental exposure .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2-tetradeuterio-2-hydroxyethyl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1/i;2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGHARKAPCCVFZ-XAEDZKCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675526 | |

| Record name | N-Acetyl-S-[2-hydroxy(~2~H_4_)ethyl]-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1331894-57-5 | |

| Record name | N-Acetyl-S-[2-hydroxy(~2~H_4_)ethyl]-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.